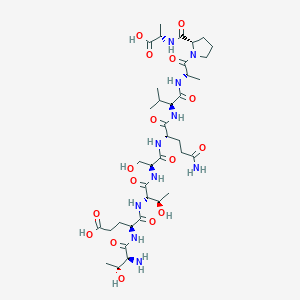
Rhodopsin Epitope Tag
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodopsin Epitope Tag is a 9-amino acid peptide localized within the C-terminal region of bovine rhodopsin. It is widely used as an epitope tag and can be recognized by a number of anti-rhodopsin antibodies . This tag is highly versatile and facilitates the detection, characterization, localization, and purification of heterologously expressed proteins for structure-function studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The Rhodopsin Epitope Tag is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale SPPS. Automated peptide synthesizers are used to enhance efficiency and consistency. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Rhodopsin Epitope Tag primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS)
Major Products: The primary product is the this compound peptide itself. Side products may include truncated or misfolded peptides, which are removed during purification .
Scientific Research Applications
Rhodopsin Epitope Tag is extensively used in various scientific research fields:
Chemistry: It aids in the purification and characterization of proteins by facilitating their detection and isolation.
Biology: It is used in immunofluorescence and immunoelectron microscopy to localize proteins within cells.
Medicine: It helps in identifying protein interactions and functions, which is crucial for understanding disease mechanisms.
Industry: It is employed in the production of recombinant proteins for pharmaceuticals and other applications
Mechanism of Action
Rhodopsin Epitope Tag exerts its effects through antigen-antibody interactions. The tag is recognized by specific anti-rhodopsin antibodies, allowing for the detection and isolation of tagged proteins. This interaction is highly specific and does not interfere with the protein’s function .
Comparison with Similar Compounds
FLAG Tag: An 8-amino acid peptide used for similar purposes.
Myc Tag: A 10-amino acid peptide used for protein detection and purification.
HA Tag: A 9-amino acid peptide derived from the human influenza hemagglutinin protein.
Uniqueness: Rhodopsin Epitope Tag is unique due to its high specificity and versatility. It is particularly effective in detecting and isolating membrane proteins, which can be challenging with other tags .
Properties
Molecular Formula |
C37H62N10O16 |
|---|---|
Molecular Weight |
902.9 g/mol |
IUPAC Name |
(4S)-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C37H62N10O16/c1-15(2)27(34(59)40-16(3)36(61)47-13-7-8-23(47)32(57)41-17(4)37(62)63)45-29(54)20(9-11-24(38)51)42-31(56)22(14-48)44-35(60)28(19(6)50)46-30(55)21(10-12-25(52)53)43-33(58)26(39)18(5)49/h15-23,26-28,48-50H,7-14,39H2,1-6H3,(H2,38,51)(H,40,59)(H,41,57)(H,42,56)(H,43,58)(H,44,60)(H,45,54)(H,46,55)(H,52,53)(H,62,63)/t16-,17-,18+,19+,20-,21-,22-,23-,26-,27-,28-/m0/s1 |
InChI Key |
YNNNDDQTLPJPIA-KCMKZVLYSA-N |
SMILES |
CC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N |
sequence |
One Letter Code: TETSQVAPA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



